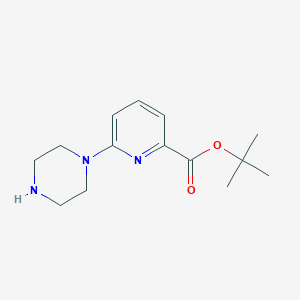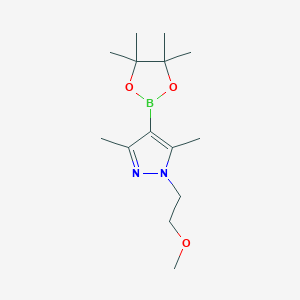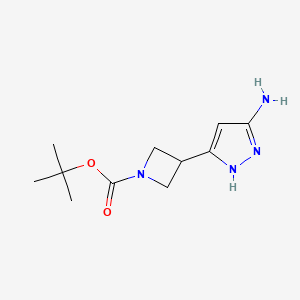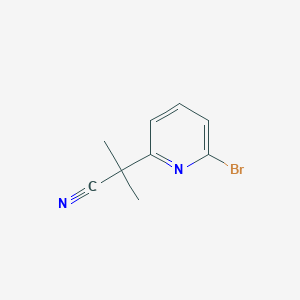
1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Descripción general
Descripción
“1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C14H17NO4 . It’s used in various chemical reactions and has several synonyms, including “Methyl 1-Cbz-azetidine-3-carboxylate” and "1-CBZ-AZETIDINE-3-CARBOXYLIC ACID METHYL ESTER" .
Synthesis Analysis
This compound can be used as a building block in the synthesis of azaspiro [3.4]octanes developed in the Carreira group . It can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular weight of “this compound” is 249.26 g/mol . The InChIKey, which is a unique identifier for the compound, is VMBHUIMZBSWWCN-UHFFFAOYSA-N . The compound has a topological polar surface area of 55.8 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.26 g/mol . It has a topological polar surface area of 55.8 Ų and a heavy atom count of 18 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 249.10010796 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Novel Analogues
- Synthesis of 2-carboxy-4-methylazetidine : Soriano, Podraza, and Cromwell (1980) reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline. This synthesis involves the reaction of α,β-dibromo carbonyl ester with benzylamine, yielding 1-benzyl-2-carbomethoxy-4-methyl-azetidine. Further hydrolysis and hydrogenation produce 1-benzyl-2-carboxyl-4-methylazetidine, an important precursor in the synthesis process (Soriano et al., 1980).
Enantioselective Biotransformations
- Biotransformations of Racemic Azetidine-2-carbonitriles : Leng et al. (2009) demonstrated efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles and their amide substrates. This process involved Rhodococcus erythropolis AJ270 whole cell catalyst, leading to the formation of corresponding azetidine-2-carboxylic acids and amide derivatives. The study highlights the potential of these compounds in the preparation of chiral azetidine-2-carbox amide derivatives (Leng et al., 2009).
Novel Antibacterial Agents
- Synthesis of 7-Azetidinylquinolones : Frigola et al. (1995) explored the synthesis and structure-activity relationships of 7-(3-amino-2-methyl-1-azetidinyl)-1,4- dihydro-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. The study provides insights into the importance of the stereochemistry of the azetidine moiety in enhancing antibacterial activity (Frigola et al., 1995).
Novel Foldamers
- Pseudopeptide Foldamers of Benzyl 2-oxo-1,3-oxazolidine-4-carboxylate : Tomasini et al. (2003) reported the synthesis of benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate homo-oligomers. The study indicates the potential of these compounds in forming stable helical conformations, which can be useful in various applications (Tomasini et al., 2003).
Antimicrobial and Anticancer Applications
- Synthesis of Antimicrotubule Agents : Stefely et al. (2010) synthesized a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, demonstrating their effectiveness as inhibitors of cancer cell growth. This highlights the potential use of benzylazetidine derivatives in cancer treatment (Stefely et al., 2010).
Synthesis of Heterocycles
- Formation of Novel Heterocycles : Varlamov et al. (2004) discussed the synthesis of substituted and spiro-annelated perhydro-1,2,3-oxathiazine 2,2-dioxides and 1-benzyl-4-methylazetidines. The process involved cyclization of 4-N-benzylamino-4-tetramethylenebut-1-enes, demonstrating the versatility of benzylazetidine derivatives in creating diverse heterocyclic structures (Varlamov et al., 2004).
Propiedades
IUPAC Name |
1-O-benzyl 3-O-methyl 3-methylazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)18-2)9-15(10-14)13(17)19-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEGURJYRSTPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182859 | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912444-78-1 | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-azetidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912444-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1400442.png)




![2-Isopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400452.png)



![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)



